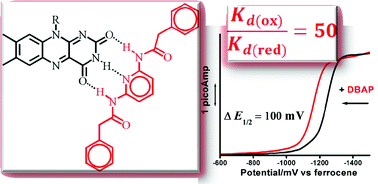Hydrogen bond-free flavin redox properties: managing flavins in extreme aprotic solvents†
Organic & Biomolecular Chemistry Pub Date: 2008-04-28 DOI: 10.1039/B801952E
Abstract
We report a simple, single step reaction that transforms


Recommended Literature
- [1] Oral drug suitability parameters†
- [2] Solventless microwave-assisted chlorodehydroxylation for the conversion of alcohols to alkyl chlorides
- [3] Nature of the “Z”-phase in layered Na-ion battery cathodes†
- [4] A review of workplace aerosol sampling procedures and their relevance to the assessment of beryllium exposures†‡
- [5] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [6] Inside back cover
- [7] Association between the composite dietary antioxidant index and chronic kidney disease: evidence from NHANES 2011–2018†
- [8] Surface manganese substitution in magnetite nanocrystals enhances T1 contrast ability by increasing electron spin relaxation†
- [9] Which one is faster? A kinetic investigation of Pd and Ni catalyzed Negishi-type oxidative coupling reactions†
- [10] A recyclable and photocontrollable resistive memory device based on polycoumarinsiloxanes†










